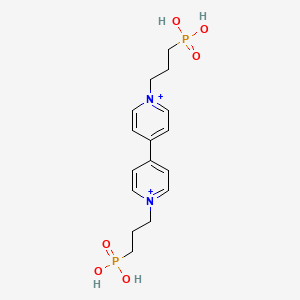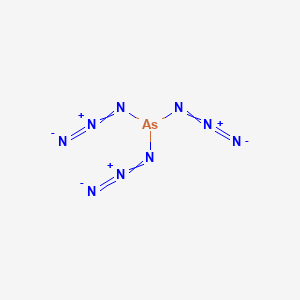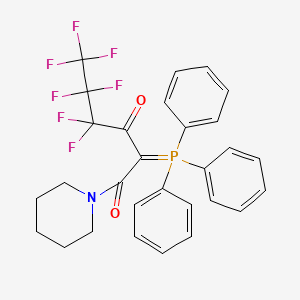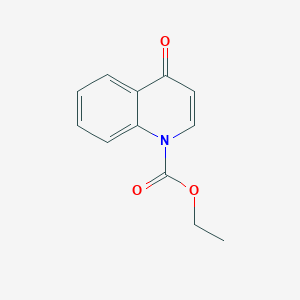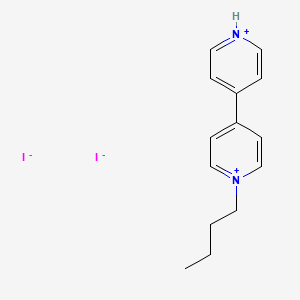
Bglvixkcdjhlgs-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bglvixkcdjhlgs-uhfffaoysa- is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bglvixkcdjhlgs-uhfffaoysa- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bglvixkcdjhlgs-uhfffaoysa- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. For instance, compounds similar to “Bglvixkcdjhlgs-uhfffaoysa-” might be synthesized through multi-step organic reactions involving halogenation, alkylation, or other functional group transformations. The specific reagents and conditions would depend on the desired chemical structure and properties.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical processes, including continuous flow reactions, catalytic processes, and purification steps. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Compounds like “Bglvixkcdjhlgs-uhfffaoysa-” can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction pathways involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, compounds with unique structures like “Bglvixkcdjhlgs-uhfffaoysa-” are often studied for their reactivity and potential as intermediates in organic synthesis.
Biology
In biological research, such compounds might be investigated for their interactions with biomolecules, including proteins and nucleic acids, to understand their potential as therapeutic agents.
Medicine
In medicine, these compounds could be explored for their pharmacological properties, including their ability to modulate biological pathways and treat diseases.
Industry
In industry, compounds with specific chemical properties are valuable for applications in materials science, including the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of a compound like “Bglvixkcdjhlgs-uhfffaoysa-” would involve its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures or functional groups might include:
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Sodium thiosulfate: Applied in various chemical syntheses.
Properties
Molecular Formula |
C8H7N5 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(9-prop-2-enylidenepurin-9-ium-6-yl)azanide |
InChI |
InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H2,(H-,9,10,11) |
InChI Key |
ZXHHODUAFGWCQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=[N+]1C=NC2=C(N=CN=C21)[NH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



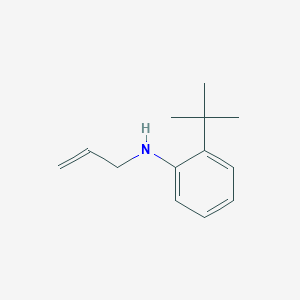
![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
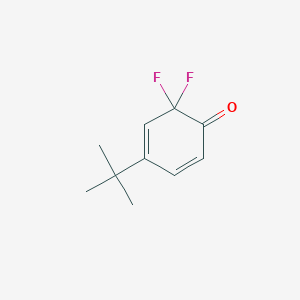


![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
